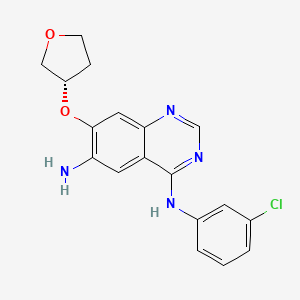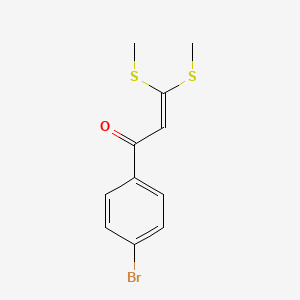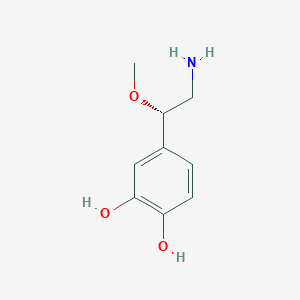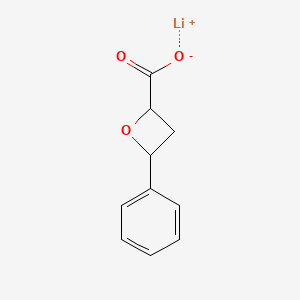
Lithium(1+)ion4-phenyloxetane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)ion4-phenyloxetane-2-carboxylate is a chemical compound with the molecular formula C10H9LiO3. It is a lithium salt of 4-phenyloxetane-2-carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+)ion4-phenyloxetane-2-carboxylate typically involves the lithiation of 4-phenyloxetane-2-carboxylic acid. One common method is the reaction of 4-phenyloxetane-2-carboxylic acid with lithium hydroxide in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)ion4-phenyloxetane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles to form substituted derivatives.
Oxidation and Reduction Reactions: The oxetane ring can be opened or modified under oxidative or reductive conditions.
Common Reagents and Conditions
Oxidizing Agents: Various oxidizing agents can be used to modify the oxetane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated derivatives of the original compound .
Aplicaciones Científicas De Investigación
Lithium(1+)ion4-phenyloxetane-2-carboxylate has several scientific research applications:
Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of lithium(1+)ion4-phenyloxetane-2-carboxylate involves its interaction with various molecular targets. The lithium ion can modulate neurotransmitter activity and intracellular signaling pathways, similar to other lithium compounds . The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Lithiated-2-phenyloxetane: This compound is a precursor in the synthesis of lithium(1+)ion4-phenyloxetane-2-carboxylate and shares similar reactivity.
Lithium 2-phenyloxetane-2-carboxylate: A closely related compound with similar chemical properties.
Propiedades
Fórmula molecular |
C10H9LiO3 |
|---|---|
Peso molecular |
184.1 g/mol |
Nombre IUPAC |
lithium;4-phenyloxetane-2-carboxylate |
InChI |
InChI=1S/C10H10O3.Li/c11-10(12)9-6-8(13-9)7-4-2-1-3-5-7;/h1-5,8-9H,6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
ALIPDKCYERDVDJ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1C(OC1C(=O)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)

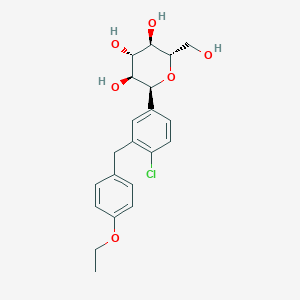
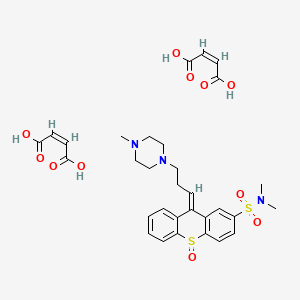
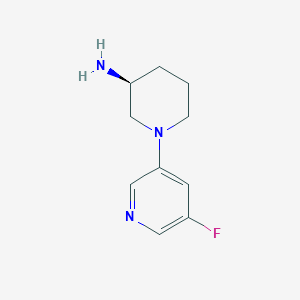
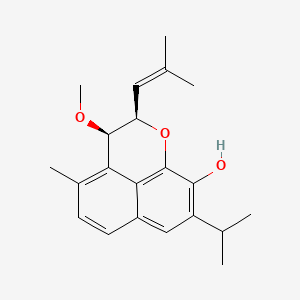
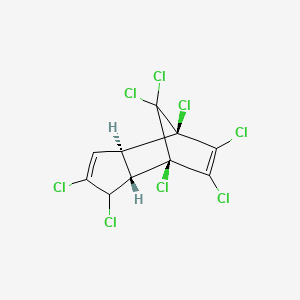
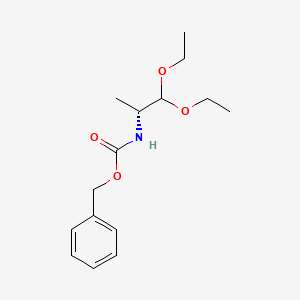

![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
